molecular formula C28H19FN4O8 B1671221 Emitefur CAS No. 110690-43-2

Emitefur

Numéro de catalogue B1671221
Numéro CAS: 110690-43-2
Poids moléculaire: 558.5 g/mol
Clé InChI: WTSKMKRYHATLLL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Emitefur, also known as BOF-A2, is a fluorinated pyrimidine antimetabolite with antineoplastic properties . It is a compound composed of 5-fluorouracil (5-FU) and 3-cyano-2,6-dihydroxypyridine (CNDP), an inhibitor of 5-FU degradation by dihydrouracil dehydrogenase . This combination is designed to prolong the blood 5-FU level and increase selective toxicity to a tumor .


Molecular Structure Analysis

Emitefur has a molecular formula of C28H19FN4O8 . The systematic name for Emitefur is 6-(Benzoyloxy)-3-cyano-2-pyridinyl 3-{[3-(ethoxymethyl)-5-fluoro-2,6-dioxo-3,6-dihydro-1(2H)-pyrimidinyl]carbonyl}benzoate .


Physical And Chemical Properties Analysis

Emitefur has a molecular weight of 558.47 . More specific physical and chemical properties are not provided in the search results.

Applications De Recherche Scientifique

Emitefur is a fluorinated pyrimidine antimetabolite exerting antineoplastic properties. It is a compound composed of 5-fluorouracil (5-FU) and 3-cyano-2,6-dihydroxypyridine (CNDP), an inhibitor of 5-FU degradation by dihydrouracil dehydrogenase in order to prolong the blood 5-FU level as well as increase selective toxicity to a tumor .

  • Oncology : Emitefur has been used in the treatment of various types of cancer. For example, it has been studied for its combined effect with radiation in murine tumors . The study investigated the combined effect of radiation and clinically relevant doses of Emitefur, a newly developed anti-cancer agent consisting of a masked form of 5-fluorouracil (5-FU) and a potent inhibitor of 5-FU degradation .

  • Pharmacology : Emitefur has been studied for its pharmacological properties. It’s a new antineoplastic agent that has been evaluated for its effects and toxicity .

  • Biochemistry : Emitefur’s biochemical properties have been studied, particularly its role as an inhibitor of 5-FU degradation by dihydrouracil dehydrogenase .

  • Molecular Biology : Emitefur’s molecular structure and its interactions at the molecular level have been studied .

  • Genetics : Emitefur’s effects at the genetic level and its role in genetic processes related to cancer have been studied .

  • Medicine : Emitefur has been used in the medical field, particularly in the treatment of cancer .

  • Radiation Therapy : Emitefur has been studied for its combined effect with radiation in murine tumors . The study investigated the combined effect of radiation and clinically relevant doses of Emitefur, a newly developed anti-cancer agent consisting of a masked form of 5-fluorouracil (5-FU) and a potent inhibitor of 5-FU degradation . The results showed that Emitefur given either alone or in combination with radiation appears to have a significant anti-tumor effect even at clinically relevant dose levels .

  • Gastric Cancer Treatment : Emitefur has been assessed in a multicenter late phase II study for its antineoplastic effects in patients with advanced gastric cancer . The study was conducted at 11 different hospitals .

  • Radiation Therapy : Emitefur has been studied for its combined effect with radiation in murine tumors . The study investigated the combined effect of radiation and clinically relevant doses of Emitefur, a newly developed anti-cancer agent consisting of a masked form of 5-fluorouracil (5-FU) and a potent inhibitor of 5-FU degradation . The results showed that Emitefur given either alone or in combination with radiation appears to have a significant anti-tumor effect even at clinically relevant dose levels .

  • Gastric Cancer Treatment : Emitefur has been assessed in a multicenter late phase II study for its antineoplastic effects in patients with advanced gastric cancer . The study was conducted at 11 different hospitals .

  • Oral Anticancer Drug : Emitefur is an orally active and potent anticancer drug . It can be used for advanced gastric cancer patients .

Safety And Hazards

Emitefur should be handled in a well-ventilated place. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental ingestion or contact, immediate medical attention is advised .

Propriétés

IUPAC Name

(6-benzoyloxy-3-cyanopyridin-2-yl) 3-[3-(ethoxymethyl)-5-fluoro-2,6-dioxopyrimidine-1-carbonyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H19FN4O8/c1-2-39-16-32-15-21(29)25(35)33(28(32)38)24(34)18-9-6-10-19(13-18)27(37)41-23-20(14-30)11-12-22(31-23)40-26(36)17-7-4-3-5-8-17/h3-13,15H,2,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTSKMKRYHATLLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCN1C=C(C(=O)N(C1=O)C(=O)C2=CC(=CC=C2)C(=O)OC3=C(C=CC(=N3)OC(=O)C4=CC=CC=C4)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H19FN4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80149360
Record name Emitefur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80149360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

558.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Emitefur

CAS RN

110690-43-2
Record name Emitefur
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110690-43-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Emitefur [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110690432
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Emitefur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80149360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EMITEFUR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9I50NF4AQ2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Emitefur
Reactant of Route 2
Reactant of Route 2
Emitefur
Reactant of Route 3
Reactant of Route 3
Emitefur
Reactant of Route 4
Reactant of Route 4
Emitefur
Reactant of Route 5
Reactant of Route 5
Emitefur
Reactant of Route 6
Reactant of Route 6
Emitefur

Citations

For This Compound
138
Citations
K Sugimachi, Y Maehara - Surgery today, 2000 - Springer
The antineoplastic effects of BOF-A2 (Emitefur), a 5-fluorouracil (5-FU) derivative, in capsule form were assessed in patients with advanced gastric cancer, in a multicenter late phase II …
Number of citations: 24 link.springer.com
Y Shibamoto, R Murata, S Miyauchi, M Hirohashi… - British journal of …, 1996 - nature.com
… five fractions of 4 Gy with this dose of emitefur in SCCVII tumours was similar to the effect of … - emitefur was much higher than that of ten fractions of 4.2 Gy. In conclusion, emitefur given …
Number of citations: 12 www.nature.com
S Miyauchi, T Imaoka, T Okada… - The Japanese Journal …, 1996 - jstage.jst.go.jp
BOF-A2(emitefur: 3-{3-[6-benzoyloxy-3-cyano-2-pyridyloxycarbonyl] benzoyl}-1-ethoxy methyl-5-fluorouracil), a novel 5-FU (5-fluorouracil)-derived drug, was co-administered with other …
Number of citations: 9 www.jstage.jst.go.jp
J Nemunaitis, R Eager, T Twaddell, A Corey… - Journal of clinical …, 2000 - ascopubs.org
PURPOSE: To determine the toxicities, dose-limiting toxicities (DLT), maximum-tolerated dose, and pharmacokinetic profile of emitefur (BOF-A2) in patients with advanced solid tumors. …
Number of citations: 21 ascopubs.org
EJF Spicer - Jpn. Pharmacol. Ther., 1994 - cir.nii.ac.jp
Toxicity study of emitefur, a new antineoplastic agent(II) ; 13-week oral toxicity study in rats | CiNii Research … Toxicity study of emitefur, a new antineoplastic agent(II) ; 13-week oral …
Number of citations: 2 cir.nii.ac.jp
A Viau, S Benjamin, GW Lulham… - Yakuri to …, 1994 - pascal-francis.inist.fr
Toxicity study of emitefur, a new antineoplastic agent. IV: 52-week oral toxicity study in rats … Toxicity study of emitefur, a new antineoplastic agent. IV: 52-week oral toxicity study in rats …
Number of citations: 1 pascal-francis.inist.fr
Y Ishizuka, T MIYAHARA, T NAGAO… - Yakuri to …, 1994 - pascal-francis.inist.fr
Reproductive and developmental toxicity studies of emitefur, a new antineoplastic agent. IV: Perinatal and postnatal study in rats with oral administration … Reproductive and …
Number of citations: 1 pascal-francis.inist.fr
A Oi, R Nishioeda, M Tamagawa - Yakuri to chiryo, 1994 - pascal-francis.inist.fr
Reproductive and developmental toxicity studies of emitefur, a new antineoplastic agent. III: Teratology study in rabbits with oral administration … Reproductive and developmental …
Number of citations: 1 pascal-francis.inist.fr
JL Schardein, A West, RG York, A Oi - Yakuri to chiryo, 1994 - pascal-francis.inist.fr
Reproductive and developmental toxicity studies of emitefur, a new antineoplastic agent. II: Teratology study in rats with oral administration … Reproductive and developmental toxicity …
Number of citations: 1 pascal-francis.inist.fr
Y Shibamoto, R Murata, S Miyauchi, M Hirohashi… - Radiotherapy and …, 1996 - Elsevier
Number of citations: 0

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.